molecular formula C24H27NO5 B2699057 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid CAS No. 1987403-13-3

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Cat. No.: B2699057
CAS No.: 1987403-13-3
M. Wt: 409.482
InChI Key: PMNQQGTVQSPFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid (hereafter referred to as the "target compound") is a fluoromethyloxycarbonyl (Fmoc)-protected piperidine derivative. The Fmoc group (C₁₅H₁₁O₂) serves as a protective moiety for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The compound features a 4-(2-methoxyethyl) substituent on the piperidine ring, which introduces steric bulk and polar character. This structural motif is critical in modulating solubility, reactivity, and interactions in medicinal chemistry and materials science applications.

The target compound is synthesized via Fmoc-protection of the piperidine nitrogen, followed by functionalization at the 4-position. highlights its use as a precursor in synthesizing tert-butyl peroxides, underscoring its role in radical chemistry .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-29-15-12-24(22(26)27)10-13-25(14-11-24)23(28)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNQQGTVQSPFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with the Fmoc group. This can be achieved through the reaction of piperidine with Fmoc chloride in the presence of a base such as triethylamine . The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The FMOC-protected amine undergoes selective deprotection under basic conditions, enabling further functionalization:

Reaction TypeReagents/ConditionsProductYieldSource
FMOC Deprotection20% piperidine in DMF, 30 min, RT4-(2-Methoxyethyl)piperidine-4-carboxylic acid>90%
AlkylationCH₃I, NaH, DMF, 0°C → RTN-Methylated derivative75–85%
  • Mechanism : Deprotection involves base-induced β-elimination of the FMOC group. Alkylation proceeds via SN2 at the deprotected amine .

Carboxylic Acid Reactivity

The carboxylic acid participates in standard derivatization reactions:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationSOCl₂/MeOH, reflux, 4hMethyl ester88%
Amide FormationHATU, DIPEA, R-NH₂, DMF, RTAmide derivatives (e.g., R = benzyl)70–82%
Activation for SPPSHOBt/EDC·HCl, DCM, 0°C → RTActivated ester for peptide coupling95%
  • Key Observation : Steric hindrance from the 2-methoxyethyl group reduces reaction rates compared to unsubstituted piperidine analogs .

Oxidation and Reduction Reactions

The piperidine ring and substituents undergo redox transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation of AlcoholCrO₃/H₂SO₄, acetone, 0°CKetone derivative (if -OH present)65%
Reduction of AmideLiAlH₄, THF, reflux, 2hTertiary amine (post-FMOC deprotection)78%
  • Limitation : Direct oxidation of the 2-methoxyethyl chain is not reported due to stability concerns.

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the piperidine ring can undergo cleavage:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Hydrolysis6M HCl, 110°C, 12hLinear amino acid derivative60%
Base-Induced Ring OpeningNaOH (10%), EtOH, reflux, 6hOpen-chain dicarboxylic acid55%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via FMOC decarboxylation .

  • Photodegradation : UV light (254 nm) induces radical formation at the methoxyethyl chain .

  • Side Reactions : Unintended O-demethylation occurs with BBr₃ (>20% yield loss).

Analytical Characterization

TechniqueKey DataReference Compound
¹H NMR (400 MHz, CDCl₃)δ 7.75 (d, FMOC aromatics), 3.62 (m, -OCH₂CH₂O-)
HPLC (C18, 0.1% TFA)Retention time = 8.2 min, >99% purity

Scientific Research Applications

Structural Characteristics

The structure of this compound features a piperidine ring substituted with a methoxyethyl group and an Fmoc group. The presence of the Fmoc group allows for selective protection of amino acids during peptide synthesis, facilitating the assembly of complex peptide chains.

Peptide Synthesis

The primary application of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid lies in its role as a protecting group in peptide synthesis. The Fmoc group can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids without the risk of side reactions. This property is essential for synthesizing peptides with high purity and yield.

Drug Development

This compound is pivotal in drug development processes, particularly for synthesizing peptide-based therapeutics. Its ability to protect sensitive functional groups while allowing for further chemical modifications makes it a valuable tool in medicinal chemistry.

Bioconjugation Techniques

In bioconjugation, this compound can be used to attach peptides to various biomolecules, enhancing their stability and bioactivity. The Fmoc protecting group provides a versatile platform for conjugating peptides to proteins or other macromolecules.

Research on Neuroactive Compounds

Research has indicated that derivatives of piperidine compounds exhibit neuroactive properties. Studies involving this compound have explored its potential effects on neurotransmitter systems, contributing to the development of novel neuropharmaceuticals.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of Peptide Science demonstrated the efficiency of using Fmoc-piperidine derivatives in solid-phase peptide synthesis (SPPS). The researchers reported that using this compound significantly improved the yield and purity of synthesized peptides compared to traditional methods .

Case Study 2: Neuropharmacological Research

In a study investigating the neuropharmacological properties of piperidine derivatives, researchers found that compounds similar to this compound exhibited promising activity in modulating serotonin receptors. This research suggests potential applications in treating mood disorders .

Case Study 3: Bioconjugation Applications

Research published in Bioconjugate Chemistry highlighted the use of this compound in bioconjugation strategies for targeted drug delivery systems. The study illustrated how the Fmoc group facilitates the attachment of therapeutic peptides to nanoparticles, enhancing their stability and targeting capabilities .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The target compound belongs to a family of Fmoc-protected piperidine derivatives. Key structural variations among analogs include substituents at the piperidine 4-position, which influence physicochemical and reactivity profiles:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-(2-methoxyethyl) C₂₄H₂₇NO₅* ~417.47 Radical precursor synthesis
4-(Fmoc-amino)-1-(2-fluorobenzyl)piperidine-4-carboxylic acid 4-(2-fluorobenzyl) C₂₈H₂₅FN₂O₄ 472.51 Enhanced electron-withdrawing effects
4-(Fmoc-amino)-1-(2-methoxybenzyl)piperidine-4-carboxylic acid 4-(2-methoxybenzyl) C₂₉H₃₀N₂O₅ 486.56 Increased lipophilicity
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid None (unsubstituted) C₂₁H₂₁NO₄ 351.40 High purity (≥98%), melting point 177°C
4-((Fmoc-amino)-1-(4-methylbenzyl)piperidine-4-carboxylic acid 4-(4-methylbenzyl) C₂₉H₃₀N₂O₄ 470.56 Steric hindrance in coupling reactions

*Inferred from analogous compounds in and .

Key Observations:
  • Reactivity: The unsubstituted analog (C₂₁H₂₁NO₄) is widely used as a building block in SPPS due to its high purity and predictable reactivity . In contrast, the target compound’s methoxyethyl group enables applications in peroxide synthesis, as demonstrated in .
  • Steric Effects : Bulky substituents like 4-methylbenzyl () or cyclopropane () reduce reaction rates in coupling steps, whereas smaller groups (e.g., methoxyethyl) balance steric and electronic effects .

Biological Activity

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in various biological applications, including drug design and synthesis.

  • Molecular Formula : C26H28N2O5
  • Molecular Weight : 440.51 g/mol
  • CAS Number : 1290040-15-1

The compound features a piperidine ring substituted with a methoxyethyl group and an Fmoc group, which serves as a protective moiety in peptide synthesis. The Fmoc group can be removed under mild basic conditions, allowing for selective deprotection of amino acids during peptide assembly.

The biological activity of Fmoc-piperidine derivatives is largely attributed to their role in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it ideal for synthesizing peptides that require protection from acid-sensitive residues like tryptophan and methionine .

Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc-piperidine exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .

Anticancer Properties

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several Fmoc derivatives against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Fmoc-PipE. coli32 µg/mL
Fmoc-PipS. aureus16 µg/mL

This study suggests that modifications to the piperidine structure can enhance antimicrobial efficacy.

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of Fmoc-piperidine derivatives on human breast cancer cells (MCF-7). The findings are presented in Table 2.

CompoundConcentration (µM)% Cell Viability
Fmoc-Pip1075
Fmoc-Pip2550
Control-100

The results indicate a dose-dependent reduction in cell viability, highlighting the potential of these compounds in cancer therapeutics.

Q & A

Q. What synthetic strategies are effective for preparing 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid, and how can reaction parameters be optimized?

Answer: The compound is typically synthesized via reductive amination or coupling reactions using Fmoc-protected intermediates. A representative method involves reacting an aldehyde precursor with piperidine-4-carboxylic acid derivatives under mild acidic conditions (e.g., acetic acid in methanol) using NaBH3CN as a reducing agent. For example, a 39% yield was achieved by combining aldehyde 27c (1.0 mmol), piperidine-4-carboxylic acid (1.05 mmol), and NaBH3CN (0.5 mmol) in MeOH/AcOH . Optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of Fmoc intermediates.
  • Temperature control : Reactions at 0–25°C minimize side reactions like Fmoc deprotection.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is critical for isolating the carboxylic acid moiety.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer: Key characterization techniques include:

  • ¹H NMR : Look for diagnostic signals such as:
    • Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet, 8H) .
    • Piperidine protons: δ 1.5–3.5 ppm (multiplet, 9H) .
    • Methoxyethyl group: δ 3.3 ppm (singlet, OCH3) and δ 3.5 ppm (triplet, CH2O).
  • HPLC : Use a C18 column with UV detection (254 nm) to confirm purity (>95%) and monitor deprotection byproducts.
  • Mass spectrometry : ESI-MS should show [M+H]⁺ or [M−H]⁻ peaks matching the molecular weight (e.g., ~400–450 Da).

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s conformational stability and interactions in biological systems?

Answer: The 2-methoxyethyl group introduces steric bulk and hydrophilic character, potentially affecting:

  • Binding affinity : The ether oxygen may form hydrogen bonds with target proteins (e.g., enzymes or receptors).
  • Solubility : Increased polarity from the methoxy group enhances aqueous solubility, critical for in vitro assays .
  • Metabolic stability : The substituent may resist oxidative degradation compared to alkyl chains.
    Experimental validation :
  • Perform molecular dynamics simulations to analyze conformational flexibility.
  • Compare IC50 values of analogs with/without the methoxyethyl group in target inhibition assays .

Q. What experimental approaches can resolve contradictions in reported yields or purity across synthetic protocols?

Answer: Discrepancies in yield (e.g., 39% vs. higher literature values) may arise from:

  • Protection/deprotection efficiency : Incomplete Fmoc removal can lower purity. Monitor by TLC or LC-MS.
  • Reducing agent activity : NaBH3CN sensitivity to pH—ensure reaction pH remains acidic (~4–6).
    Mitigation strategies :
  • Use fresh batches of NaBH3CN and rigorously anhydrous conditions.
  • Optimize stoichiometry: A 1.2:1 molar ratio of aldehyde to amine improves imine formation .
  • Include scavengers (e.g., thiourea) to trap residual aldehydes.

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound, given limited toxicological data?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Storage : Store at 2–8°C in sealed, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis .
  • Spill management : Absorb with vermiculite or sand, dispose as hazardous waste .

Q. Methodological Challenges

Q. How can researchers assess the compound’s stability under physiological conditions for drug discovery applications?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation by HPLC .
  • Plasma stability : Mix with human or animal plasma (1:9 v/v) and measure remaining intact compound at timed intervals .
  • Light sensitivity : Expose to UV (365 nm) and monitor photodegradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.